Cas no 1596653-85-8 (2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid)

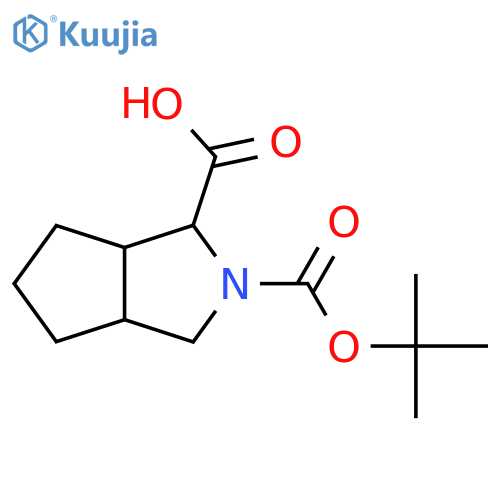

1596653-85-8 structure

商品名:2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid

2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(TERT-BUTOXYCARBONYL)OCTAHYDROCYCLOPENTA[C]PYRROLE-1-CARBOXYLIC ACID

- HEXAHYDRO-CYCLOPENTA[C]PYRROLE-1,2-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER

- (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

- (1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

- SFBZDQKMJLUZQF-UHFFFAOYSA-N

- BCP13830

- (1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-

- 2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid

-

- MDL: MFCD08543931

- インチ: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)

- InChIKey: SFBZDQKMJLUZQF-UHFFFAOYSA-N

- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C2([H])C([H])([H])C([H])([H])C([H])([H])C2([H])C1([H])C(=O)O[H])=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 361

- トポロジー分子極性表面積: 66.8

2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-172992-0.5g |

2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid |

1596653-85-8 | 0.5g |

$685.0 | 2023-09-20 | ||

| Enamine | EN300-172992-1.0g |

2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid |

1596653-85-8 | 1g |

$840.0 | 2023-06-04 | ||

| TRC | B943735-50mg |

2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic Acid |

1596653-85-8 | 50mg |

$ 190.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1266678-1g |

2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid |

1596653-85-8 | 95% | 1g |

$1870 | 2024-06-06 | |

| Enamine | EN300-172992-0.25g |

2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid |

1596653-85-8 | 0.25g |

$657.0 | 2023-09-20 | ||

| eNovation Chemicals LLC | Y1266678-250mg |

2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid |

1596653-85-8 | 95% | 250mg |

$855 | 2024-06-06 | |

| abcr | AB448387-1 g |

2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid; . |

1596653-85-8 | 1g |

€1,087.50 | 2023-07-18 | ||

| A2B Chem LLC | AV94871-1g |

2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid |

1596653-85-8 | 95% | 1g |

$1142.00 | 2024-01-03 | |

| abcr | AB448387-250mg |

2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid; . |

1596653-85-8 | 250mg |

€837.90 | 2025-02-17 | ||

| abcr | AB448387-1g |

2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid; . |

1596653-85-8 | 1g |

€1848.30 | 2025-02-17 |

2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1596653-85-8 (2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1596653-85-8)2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):1019.0